3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone
Overview
Description
3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone is an organic compound with the molecular formula C12H16O2. It is a colorless liquid with a characteristic floral and spicy odor. This compound is used in various applications, including as an intermediate in the synthesis of pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide, followed by oxidation with a suitable oxidizing agent . Another method includes the use of Friedel-Crafts acylation, where 3-methoxybenzoyl chloride reacts with isobutylbenzene in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, its structural features allow it to interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-butanone: Similar in structure but lacks the methoxy group, resulting in different chemical and physical properties.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness
3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone is unique due to its combination of a methoxy group and a ketone functional group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific applications such as fragrance formulation and pharmaceutical synthesis .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(13)8-10-5-4-6-11(7-10)14-3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBVRFYGZNOIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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